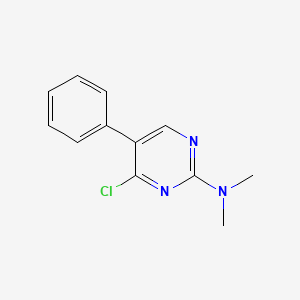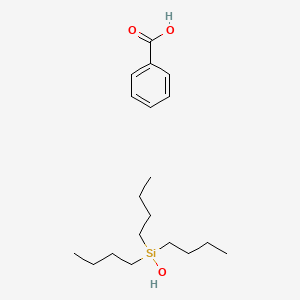
5,5,5',5'-Tetrakis(phenoxymethyl)-2,2'-bi-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes multiple phenoxymethyl groups attached to a bi-1,3-dioxane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane typically involves the reaction of phenol derivatives with formaldehyde under acidic or basic conditions to form phenoxymethyl groups. These groups are then attached to a bi-1,3-dioxane core through a series of condensation reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.
Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives.
科学研究应用
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenoxymethyl groups can interact with enzymes and receptors, modulating their activity. The bi-1,3-dioxane core provides structural stability and can influence the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
- 5,5’,5’‘,5’‘’-(1,3,6,8-pyrenetetrayl)tetrakis-1,3-Benzenedicarboxylic acid
- 4,4´,4´´,4´´´-tetra(tert-butyl)-5,5´,5´´,5´´´-tetrakis(phenylsulfanyl)phthalocyanines
Uniqueness
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is unique due to its specific arrangement of phenoxymethyl groups and the bi-1,3-dioxane core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
64960-64-1 |
|---|---|
分子式 |
C36H38O8 |
分子量 |
598.7 g/mol |
IUPAC 名称 |
2-[5,5-bis(phenoxymethyl)-1,3-dioxan-2-yl]-5,5-bis(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C36H38O8/c1-5-13-29(14-6-1)37-21-35(22-38-30-15-7-2-8-16-30)25-41-33(42-26-35)34-43-27-36(28-44-34,23-39-31-17-9-3-10-18-31)24-40-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2 |
InChI 键 |
URRGLOWOCUPONF-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC(O1)C2OCC(CO2)(COC3=CC=CC=C3)COC4=CC=CC=C4)(COC5=CC=CC=C5)COC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)






![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)



